Product packaging for Ethyl 1,3-dithiane-2-carboxylate(Cat. No.:CAS No. 20462-00-4)

Ethyl 1,3-dithiane-2-carboxylate

Cat. No.: B1293825
CAS No.: 20462-00-4
M. Wt: 192.3 g/mol
InChI Key: ANEDZEVDORCLPM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dithiane Chemistry in Organic Synthesis

The concept of "umpolung," a German term for polarity inversion, was first introduced to the chemical community by D. Seebach and E.J. Corey. rjstonline.comwikipedia.orgnumberanalytics.com This groundbreaking idea challenged the conventional reactivity patterns of functional groups. rjstonline.com The pioneering work of Corey and Seebach in the 1960s on 1,3-dithianes was a pivotal moment, demonstrating the practical application of umpolung and establishing dithianes as powerful tools in synthesis. nih.govacs.orgwikipedia.org Initially recognized for their role as protecting groups, the application of 1,3-dithianes rapidly expanded, particularly as acyl anion equivalents, leading to their widespread use in the construction of complex natural and unnatural products. nih.govresearchgate.net

Significance of 1,3-Dithianes as Synthetic Intermediates

The significance of 1,3-dithianes in organic synthesis stems from two key functionalities: their ability to act as acyl anion equivalents and their role as robust protecting groups for carbonyl compounds. researchgate.netresearchgate.net

In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane (B146892), the polarity of this carbon atom can be reversed. wikipedia.orginflibnet.ac.in The protons on the carbon atom between the two sulfur atoms in a 1,3-dithiane are acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. organic-chemistry.orgyoutube.com This carbanion, known as a lithiated 1,3-dithiane, serves as a "masked" acyl anion, a synthetic equivalent that allows for reactions with various electrophiles. organic-chemistry.orgjk-sci.com This umpolung strategy provides access to products like 1,2-diketones and α-hydroxy ketones, which are not readily obtainable through standard carbonyl reactivity. organic-chemistry.orgjk-sci.com The stability of the dithiane anion is attributed to the polarizability of sulfur and the longer carbon-sulfur bond length. organic-chemistry.org

The Corey-Seebach reaction, a cornerstone of dithiane chemistry, formalizes this process. nih.govwikipedia.org It involves the formation of a 1,3-dithiane from an aldehyde, followed by deprotonation and reaction with an electrophile. wikipedia.org Subsequent hydrolysis of the dithiane regenerates the carbonyl group, yielding a ketone. wikipedia.org

Beyond their role in umpolung, 1,3-dithianes are highly effective protecting groups for aldehydes and ketones. researchgate.netorganic-chemistry.org They are readily formed by treating a carbonyl compound with 1,3-propanedithiol (B87085) in the presence of an acid catalyst. youtube.comorganic-chemistry.org Dithianes exhibit remarkable stability towards both acidic and basic conditions, a crucial attribute in multi-step syntheses. organic-chemistry.orgnih.gov

Specific Role and Versatility of Ethyl 1,3-dithiane-2-carboxylate in Contemporary Organic Synthesis

This compound stands out as a particularly useful derivative within the dithiane family. chemimpex.com The presence of the ethyl carboxylate group at the C2 position enhances its synthetic utility, making it a versatile building block for a range of applications. chemimpex.comfishersci.ca

This compound is utilized in the synthesis of various organic molecules, contributing to the efficient creation of complex structures. chemimpex.com It plays a role in pharmaceutical development, where it is used to design new compounds with potential therapeutic applications, and in agricultural chemistry for the development of new pesticides and herbicides. chemimpex.com Furthermore, it finds use in material science for the production of specialty polymers. chemimpex.com

A key application of this compound is in the preparation of α-keto esters. fishersci.cafishersci.com The carbanion generated from this compound can react with various electrophiles, and subsequent deprotection of the dithiane moiety reveals the α-keto ester functionality. fishersci.ca It also participates in syn-selective aldol (B89426) reactions and can undergo asymmetric oxidation to form a trans bis-sulfoxide. fishersci.cafishersci.com

Recent research has explored the use of this compound and its derivatives in organocatalytic asymmetric reactions. For instance, the conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes has been investigated as a metal-free strategy for synthesizing chiral β-substituted-α-keto esters. rsc.org While commercially available this compound itself showed no reactivity in some organocatalytic systems, related thioester derivatives have demonstrated potential for high enantioselectivity. rsc.org

The reactivity of lithiated 1,3-dithiane oxides, including those derived from ester-substituted dithianes, has also been explored in reactions with organoboranes, showcasing the ongoing development of dithiane-based methodologies. tandfonline.comcardiff.ac.uk

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 20462-00-4
Molecular Formula C₇H₁₂O₂S₂
Molecular Weight 192.29 g/mol
Appearance Colorless to slightly yellow/orange clear liquid
Boiling Point 75 - 77 °C
Density 1.22 g/cm³
Refractive Index n20/D 1.54

Data sourced from Chem-Impex. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2S2 B1293825 Ethyl 1,3-dithiane-2-carboxylate CAS No. 20462-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,3-dithiane-2-carboxylate
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InChI

InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEDZEVDORCLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174427
Record name Ethyl 1,3-dithiane-2-carboxylate
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Molecular Weight

192.3 g/mol
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CAS No.

20462-00-4
Record name Ethyl 1,3-dithiane-2-carboxylate
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Record name Ethyl 1,3-dithiane-2-carboxylate
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Record name Ethyl 1,3-dithiane-2-carboxylate
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Record name Ethyl 1,3-dithiane-2-carboxylate
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Record name ETHYL 1,3-DITHIANE-2-CARBOXYLATE
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Advanced Synthetic Methodologies for Ethyl 1,3 Dithiane 2 Carboxylate and Derivatives

Direct Synthesis of Ethyl 1,3-dithiane-2-carboxylate

The direct synthesis of the title compound can be achieved through two primary retrosynthetic disconnections: formation of the dithiane ring onto a pre-existing ester functional group, or installation of the ester group onto a pre-formed dithiane ring.

Thioacetalization Reactions for Dithiane Formation

The most common and direct method for synthesizing this compound involves the thioacetalization of an ethyl glyoxylate (B1226380) equivalent with 1,3-propanedithiol (B87085). sigmaaldrich.com This reaction forms the stable six-membered dithiane ring. A frequently used starting material is ethyl diethoxyacetate, which reacts with 1,3-propanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to yield the desired product. sigmaaldrich.com

The thioacetalization of carbonyl compounds is a robust and widely applicable reaction. researchgate.net Various catalytic systems have been developed to promote this transformation under mild conditions, often with high chemoselectivity and in excellent yields. organic-chemistry.orgorganic-chemistry.org While the direct synthesis of this compound specifically notes the use of BF₃·OEt₂, other catalysts known to be effective for dithiane formation could potentially be adapted for this purpose.

Table 1: Selected Catalysts for Thioacetalization of Carbonyl Compounds

CatalystTypical ConditionsAdvantages
Boron Trifluoride Etherate (BF₃·OEt₂)CH₂Cl₂, 0 °C to rtEffective for acetals like ethyl diethoxyacetate.
Iodine (I₂)Solvent-free or CH₂Cl₂Mild conditions, high yields, tolerates various functional groups. organic-chemistry.org
Yttrium Triflate [Y(OTf)₃]CH₃CN, rtHighly chemoselective for aldehydes over ketones. organic-chemistry.org
Tungstophosphoric Acid (H₃PW₁₂O₄₀)Solvent-free or refluxing petroleum etherHighly selective, effective for sterically hindered carbonyls. organic-chemistry.orgorganic-chemistry.org
Perchloric Acid on Silica (B1680970) (HClO₄-SiO₂)Solvent-free, rtExtremely efficient, reusable catalyst, simple work-up. organic-chemistry.org

This table presents general catalysts for dithiane formation; specific applicability to ethyl diethoxyacetate may vary.

Alkylation of 1,3-Dithiane (B146892) Derivatives for Ester Formation

An alternative strategy leverages the "umpolung" or reversed polarity reactivity of 1,3-dithiane. youtube.com The C2 proton of the 1,3-dithiane ring is sufficiently acidic (pKa ≈ 31) to be removed by a strong base, typically n-butyllithium (n-BuLi), to generate a nucleophilic 2-lithio-1,3-dithiane carbanion. youtube.comyoutube.com This carbanion serves as an acyl anion equivalent.

To form this compound, this lithiated intermediate can be reacted with an appropriate electrophile that introduces the ethyl carboxylate moiety. Ethyl chloroformate is a suitable electrophile for this transformation. youtube.com The nucleophilic carbanion attacks the electrophilic carbonyl carbon of ethyl chloroformate, resulting in the formation of the C-C bond and yielding the target ester after quenching.

Reaction Scheme:

Deprotonation: 1,3-Dithiane + n-BuLi → 2-Lithio-1,3-dithiane

Acylation: 2-Lithio-1,3-dithiane + ClCO₂Et → this compound + LiCl

This method is fundamental to dithiane chemistry, allowing the synthesis of a wide array of α-keto acid derivatives by varying the electrophile. youtube.comscribd.com

Synthesis of Substituted this compound Analogs

Further functionalization of this compound is key to its utility, enabling the creation of more complex and stereochemically defined building blocks.

Introduction of α-Substituents via Carbanion Chemistry

The C2 proton of this compound is significantly more acidic than that of the parent 1,3-dithiane due to the additional electron-withdrawing effect of the ester group. This allows for its deprotonation with a suitable base to form a stabilized carbanion. This carbanion can then be reacted with various electrophiles to introduce substituents at the α-position (the C2 of the dithiane ring). youtube.com

A common procedure involves deprotonation with a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting anion is then quenched with an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to yield the 2-substituted-2-carbethoxy-1,3-dithiane. youtube.comuwindsor.ca

Table 2: Representative α-Alkylation of this compound

BaseElectrophile (E⁺)Product
n-BuLiR-X (Alkyl Halide)2-Alkyl-2-carbethoxy-1,3-dithiane
LDAEpoxides2-(β-Hydroxyalkyl)-2-carbethoxy-1,3-dithiane
NaHMichael AcceptorsAdduct from conjugate addition

This methodology provides a powerful route to a diverse range of α-keto esters after hydrolysis of the dithiane group.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods to produce chiral dithiane derivatives has greatly expanded their synthetic potential. This can be achieved through two main approaches: reactions that create a new stereocenter at the C2 position with high enantioselectivity, or reactions that introduce chirality on the dithiane ring itself.

Organocatalytic Asymmetric Synthesis: An efficient organocatalytic method has been developed for the stereoselective conjugate addition of 2-carboxythioester-1,3-dithiane derivatives to nitroalkenes. rsc.orgrsc.org Using a cinchona-derived bifunctional catalyst, this reaction proceeds under mild conditions to afford γ-nitro-β-aryl-α-keto ester precursors with high enantiomeric excess (up to 92% ee). rsc.org The 2-S-trifluoroethyl carboxy-thioester-1,3-dithiane was identified as a particularly effective nucleophile in this transformation. rsc.org This strategy represents a formal catalytic stereoselective addition of a glyoxylate anion synthon. rsc.orgrsc.org

Table 3: Organocatalytic Stereoselective Addition to Nitrostyrene (B7858105)

Dithiane DerivativeCatalystYieldEnantiomeric Excess (ee)
2-S-Trifluoroethyl carboxy-thioester-1,3-dithianeCinchona-derived catalyst A71%87%

Data from a model reaction with nitrostyrene. rsc.org

Asymmetric Oxidation of Sulfur Atoms: Chirality can also be introduced by the stereoselective oxidation of the two sulfur atoms of the dithiane ring. The asymmetric oxidation of this compound has been reported to yield chiral sulfoxides. Using a modified Modena protocol (a variation of the Sharpless asymmetric epoxidation), the substrate can be oxidized to the trans bis-sulfoxide in 60% yield and with high enantioselectivity. These chiral sulfoxides are valuable intermediates for asymmetric synthesis.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactions Involving the Dithiane Ring System

The 1,3-dithiane (B146892) ring is a robust six-membered heterocycle that serves as a stable protecting group for carbonyl functionalities. Its reactions primarily involve cleavage of the carbon-sulfur bonds (desulfurization) or modification of the sulfur atoms through oxidation.

Ring-Opening Reactions

The 1,3-dithiane ring is characterized by its considerable stability, and unlike smaller, more strained rings like 1,3-dithiolanes, it does not readily undergo fragmentation or ring-opening under typical reaction conditions. The term "ring-opening" in the context of 1,3-dithianes almost exclusively refers to the hydrolytic cleavage of the thioacetal, a process known as desulfurization, to regenerate the parent carbonyl group. This specific transformation is detailed in section 3.1.3.

Oxidation Reactions of Sulfur Atoms

The sulfur atoms within the dithiane ring can be selectively oxidized to form sulfoxides and sulfones. Asymmetric oxidation of ethyl 1,3-dithiane-2-carboxylate has been studied to produce chiral sulfoxides, which are valuable building blocks in organic synthesis.

Research by Aggarwal et al. investigated the asymmetric oxidation of various 1,3-dithiane-2-carboxylates. They found that ester derivatives, including the ethyl ester, yield monoxides with high enantioselectivity (80-95% ee) and, notably, trans-bis-sulfoxides with excellent diastereoselectivity and enantioselectivity (>97% ee). The optimal conditions for producing the trans-bis-sulfoxide of this compound involved the Modena protocol, which utilizes a titanium-based chiral catalyst. These bis-sulfoxides were noted to be sensitive to acid, necessitating rapid workup and purification to achieve good yields.

Oxidizing SystemSubstrateProductYieldEnantiomeric Excess (ee)Source
Modena Protocol¹This compoundtrans-1,3-Dithiane-1,3-dioxide-2-carboxylate60%>97% rsc.org
Kagan Protocol²1,3-Dithiane1,3-Dithiane-1-oxide-30% rsc.org
Kagan Protocol²1,3-Dithianetrans-1,3-Dithiane-1,3-dioxide-59% rsc.org

¹Modena Protocol Conditions: Cumene (B47948) hydroperoxide (CHP) (4 equiv), (+)-diethyl tartrate (DET) (2 equiv), and Ti(OiPr)₄ (0.5 equiv) at -22 °C for 24 h. ²Kagan Protocol Conditions: CHP (4 equiv), (+)-DET (2 equiv), Ti(OiPr)₄ (1 equiv), and H₂O (1 equiv) at -35 °C for 48 h.

Desulfurization Reactions

Desulfurization is a key reaction for the 1,3-dithiane functional group, as it "unmasks" the protected carbonyl. This process converts the C2-substituted dithiane back into a ketone or aldehyde, making the dithiane group an effective acyl anion equivalent. For this compound and its derivatives, this reaction regenerates the α-keto ester functionality. A variety of reagents can accomplish this transformation under different conditions, allowing for compatibility with diverse substrates.

Common methods for the deprotection of 1,3-dithianes include:

Mercuric Salts: Reagents like mercuric chloride (HgCl₂) in the presence of a base such as calcium carbonate (CaCO₃) in aqueous acetonitrile (B52724) are classic, though toxic, methods for thioacetal cleavage.

Oxidative Cleavage: Reagents that oxidize the sulfur atoms can facilitate hydrolysis. This includes o-iodoxybenzoic acid (IBX) or a combination of 30% aqueous hydrogen peroxide with a catalytic amount of iodine, which can be performed under neutral conditions in water. organic-chemistry.org

Alkylative Cleavage: Methods involving methylation of the sulfur atoms followed by hydrolysis can also be effective.

In a specific application, the dithiane ring in a derivative of this compound was removed simultaneously with the reduction of a nitro group to prepare the GABAB receptor agonist baclofen, demonstrating the utility of this deprotection in complex molecule synthesis. rsc.org

Reactions Involving the α-Carbon (C2-position)

The hydrogen atom at the C2 position of this compound is significantly acidic (pKa ≈ 28 in DMSO) due to the electron-withdrawing effects of the two adjacent sulfur atoms and the carboxylate group. This allows for easy deprotonation to form a stabilized carbanion.

Nucleophilic Additions and Alkylations

The primary utility of this compound in synthesis stems from the generation of its C2 carbanion, which is a potent nucleophile. fishersci.ca This nucleophile can react with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.

Alkylation: The carbanion, typically generated using a strong base like n-butyllithium (n-BuLi), readily undergoes S_N2 reactions with primary and some secondary alkyl halides to form 2-alkyl-2-carboxyethyl-1,3-dithianes. uib.no

Nucleophilic Addition: The lithiated dithiane adds to aldehydes and ketones to form α-hydroxy adducts. It also participates in conjugate addition (Michael addition) reactions with α,β-unsaturated systems. For instance, an organocatalytic conjugate addition to nitroalkenes has been developed to produce γ-nitro-α-keto esters with high enantioselectivity. rsc.org

Reaction TypeElectrophileBase / CatalystProduct TypeSource
AlkylationMethyl Iodide (MeI)n-BuLi2-Methyl-1,3-dithiane-2-carboxylate derivative uib.no
Conjugate Additionβ-Aryl NitroalkenesQuinine-derived thioureaγ-Nitro-β-aryl-α-keto ester derivative rsc.org
Aldol-type AdditionAldehydes / Ketonesn-BuLiα-Hydroxy-α-(1,3-dithian-2-yl) ester uwindsor.ca

Electrophilic Substitutions

Attempts to react the neutral this compound directly with an electrophile like nitrostyrene (B7858105) in the presence of a base were unsuccessful, highlighting that the formation of the C2-anion is a prerequisite for reactivity at this position. rsc.org Therefore, the "electrophilic substitution" at C2 is mechanisticallly a nucleophilic attack by the dithianyl carbanion on an electrophile.

Reactions Involving the Ester Functionality

The ester group in this compound is a key site for chemical modification, allowing for its conversion into other important functional groups. These transformations include hydrolysis to the parent carboxylic acid, conversion to other esters via transesterification, and subsequent decarboxylation.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 1,3-dithiane-2-carboxylic acid. This transformation is typically carried out under basic conditions, a process known as saponification. The reaction involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH). This process yields the carboxylate salt, which is then protonated in a separate step using a mild or strong acid to afford the final carboxylic acid. This hydrolysis is often the first step in sequences that require the free carboxylic acid for further reactions, such as decarboxylation.

For instance, research has shown that 1,3-dithiane-2-carboxylic acid can be generated through the simple hydrolysis of the commercially available ethyl ester. nih.govacs.org This intermediate is pivotal for subsequent transformations.

Table 1: General Conditions for Hydrolysis of this compound

Step Reagents Solvent System Product
1. SaponificationBase (e.g., LiOH, NaOH, KOH)Alcohol/Water (e.g., Methanol/H₂O, THF/H₂O)Dithiane carboxylate salt
2. AcidificationAcid (e.g., HCl, NH₄Cl)Water/Organic Solvent1,3-Dithiane-2-carboxylic acid

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group by reacting the compound with an alcohol in the presence of a catalyst. While specific literature detailing the transesterification of this compound is not abundant, studies have been conducted on a range of its ester derivatives, including methyl, tert-butyl, and phenyl esters. nih.govacs.org The existence and use of these derivatives in research strongly suggest that they are synthesized from a common precursor, likely via transesterification or by direct synthesis from 1,3-dithiane-2-carboxylic acid.

This reaction can be catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base. The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired product. Scandium(III) triflate has also been reported as an effective catalyst for direct transesterification of various carboxylic esters in boiling alcohols.

Table 2: Potential Reagents for Transesterification

Catalyst Type Example Reagents Reactant Alcohol (R'-OH) General Product
Acid CatalystH₂SO₄, p-TsOHMethanol, Phenol, etc.R'-OOC-(1,3-dithiane)
Base CatalystNaOR', KOR'Methanol, Phenol, etc.R'-OOC-(1,3-dithiane)
Lewis AcidSc(OTf)₃Various alcoholsR'-OOC-(1,3-dithiane)

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For this compound, this reaction typically occurs after its hydrolysis to 1,3-dithiane-2-carboxylic acid. The resulting acid is structurally analogous to a β-keto acid, where the dithiane moiety acts as a masked carbonyl group. Such structures are known to be thermally unstable and readily undergo decarboxylation upon heating.

The process involves a cyclic transition state, which facilitates the loss of CO₂ and the formation of an enol-like intermediate, ultimately yielding the 1,3-dithiane. Research has documented that the sequence of hydrolysis followed by decarboxylation can be used to furnish derivatives like trans-1,3-dithiane 1,3-dioxide from the corresponding oxidized ester. nih.govacs.org This decarboxylation step is a key method for removing the carboxylate activating group after it has served its purpose in a synthetic sequence.

Multi-Component Reactions and Cascade Transformations

This compound and its derivatives are valuable substrates in complex reactions that build molecular complexity in a single step. While the ethyl ester itself can sometimes be unreactive, modifying the ester portion can enable its participation in powerful transformations.

An example is the organocatalytic conjugate addition of dithiane carboxylates to nitroalkenes, which serves as a formal stereoselective addition of a glyoxylate (B1226380) anion equivalent. rsc.org In a study investigating this reaction, it was found that the commercially available this compound was unreactive with nitrostyrene in the presence of a quinine-thiourea catalyst. rsc.org However, by converting the ester to a more reactive thioester, specifically a 2-S-trifluoroethyl carboxy-thioester-1,3-dithiane, the reaction proceeded successfully. rsc.org This multi-component reaction involving the dithiane thioester, a nitroalkene, and an organocatalyst yielded γ-nitro-β-aryl-α-keto esters with high enantioselectivity (up to 92% ee). rsc.org

This highlights a key strategic aspect of using this compound: while it can be a starting point, it may require modification to facilitate its participation in demanding cascade or multi-component reactions. The resulting products are versatile intermediates for further synthesis. rsc.org

Table 3: Organocatalytic Conjugate Addition Involving the Dithiane-2-carboxylate Core

Dithiane Substrate Reaction Partner Catalyst Outcome Reference
This compoundNitrostyreneQuinine-thiourea derivativeNo reaction rsc.org
2-S-trifluoroethyl carboxy-thioester-1,3-dithianeSubstituted NitroalkenesQuinine-thiourea derivativeSuccessful addition, up to 92% ee rsc.org

Stereochemical Aspects and Chiral Synthesis Applications

Diastereoselective Reactions of Ethyl 1,3-dithiane-2-carboxylate

Diastereoselective reactions are crucial for creating specific stereoisomers of molecules with multiple chiral centers. This compound excels in this area, particularly in reactions involving the formation of new carbon-carbon bonds at the C2 position of the dithiane ring.

This compound is known to participate in syn-selective aldol (B89426) reactions. thermofisher.comsigmaaldrich.com In these reactions, the enolate derived from the deprotonation of the C2 position reacts with an aldehyde. The bulky dithiane ring influences the geometry of the transition state, preferentially leading to the formation of the syn-diastereomer of the resulting β-hydroxy ester. This selectivity is a key advantage for synthesizing polyketide natural products and other molecules where precise control of relative stereochemistry is required.

The control of stereochemistry in carbon-carbon bond formations using this compound extends beyond aldol reactions. The formation of a carbanion at the C2 position, followed by reaction with various electrophiles, allows for the stereocontrolled introduction of substituents. organic-chemistry.org The stereochemical outcome is influenced by the chair-like transition state of the dithiane ring, which directs the incoming electrophile to a specific face of the molecule, thereby controlling the resulting stereochemistry.

Enantioselective Transformations

Beyond controlling relative stereochemistry (diastereoselectivity), the dithiane moiety can be used to induce absolute stereochemistry (enantioselectivity), leading to the formation of a single enantiomer of a chiral product.

The sulfur atoms of the dithiane ring are prochiral, meaning they can be selectively oxidized to form chiral sulfoxides. wiley-vch.deacsgcipr.org Studies have demonstrated the highly effective asymmetric oxidation of this compound using chiral titanium-based catalysts. nih.govacs.org

Different oxidation protocols, such as the Kagan and Modena methods, have been employed. The Kagan protocol, using a complex of Ti(OiPr)₄, (+)-diethyl tartrate (DET), and cumene (B47948) hydroperoxide (CHP), can produce monoxides with enantiomeric excesses (ee) ranging from 80-95% and trans-bis-sulfoxides with greater than 97% ee. nih.govacs.org The Modena protocol, which uses a substoichiometric amount of the titanium catalyst, has been optimized to yield the trans-bis-sulfoxide in 60% yield and high enantioselectivity. nih.govacs.org These chiral sulfoxides are valuable intermediates in their own right for further asymmetric syntheses. wiley-vch.de

Organocatalysis provides a metal-free approach to asymmetric synthesis. Research into the stereoselective addition of 2-carboxythioester-1,3-dithiane derivatives to nitroalkenes has been developed using cinchona-derived bifunctional organocatalysts. rsc.org This reaction represents a formal conjugate addition of a glyoxylate (B1226380) anion equivalent. rsc.org

Interestingly, initial studies showed that this compound itself was unreactive under these conditions. However, by modifying the ester group to a more reactive thioester, such as an S-phenyl or S-trifluoroethyl thioester, the reaction proceeds to give γ-nitro-β-aryl-α-keto esters in good yields and with high enantioselectivity, reaching up to 92% ee. rsc.org This highlights how subtle modifications to the dithiane substrate can enable powerful organocatalytic transformations.

Applications in Complex Molecule Synthesis

Total Synthesis of Natural Products

The 1,3-dithiane (B146892) functional group is a cornerstone of modern synthetic strategy, particularly in the total synthesis of architecturally complex natural products. researchgate.netacs.org Dithianes can serve as protecting groups for carbonyls but are more famously used as "umpolung" reagents, which reverse the normal electrophilic reactivity of a carbonyl carbon to a nucleophilic one. researchgate.net This is achieved by deprotonating the C2 position with a strong base, creating a potent carbon nucleophile that can form new carbon-carbon bonds.

While 1,3-dithiane chemistry is a powerful tool for natural product synthesis, specific examples detailing the use of ethyl 1,3-dithiane-2-carboxylate in the total syntheses of the alkaloids dihydrocorynantheol, tacamonine, rhynchophylline, and hirsutine (B150204) are not prominently featured in available research literature. Syntheses reported for these specific targets often employ alternative strategies, such as radical cyclizations. researchgate.netnih.govmsu.edu

However, the foundational reactivity of this compound as an acyl anion equivalent makes it an applicable, in principle, building block for constructing the core structures of such complex alkaloids. Its carbanion could be used to introduce a keto-ester functionality through reaction with various electrophiles, a common step in building the intricate carbon skeletons of natural products.

A significant application of 1,3-dithiane derivatives in complex synthesis is their role as "linchpin" or "scaffolding" groups. researchgate.netacs.org This strategy uses the dithiane to unite two or more advanced molecular fragments in a convergent and efficient manner. acs.org Dithianes have evolved into invaluable tools that serve primarily as acyl anion equivalents for this purpose. acs.org

The linchpin approach can involve the sequential reaction of a lithiated dithiane with different electrophiles, such as epoxides. acs.org For instance, a three-component, one-flask linchpin tactic has been developed using 2-silylated-1,3-dithianes, which react with two different epoxides to build unsymmetrical structures. acs.org This highlights the impressive reactivity of 1,3-dithianes and their ability to facilitate multicomponent couplings, sometimes joining three, four, or even five components in a single flask. acs.org This tactic is particularly effective for creating stereocontrolled aldol-type linkages, which are ubiquitous in complex natural products. acs.org The dithiane thus acts as a temporary scaffold, which is later removed to reveal the final target structure. researchgate.net

Synthesis of Pharmaceuticals and Bioactive Compounds

This compound is a recognized building block in the development of new pharmaceuticals and other bioactive molecules. chemimpex.com Its unique properties allow for the synthesis of diverse derivatives that can be fine-tuned for specific therapeutic applications, enhancing the drug discovery process. chemimpex.com

An efficient organocatalytic method has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. This reaction provides access to γ-nitro-β-aryl-α-keto esters with high enantiomeric excess. These products are versatile intermediates for further synthetic transformations. For example, the simultaneous reduction of the nitro group and cleavage of the dithiane ring can be accomplished, a strategy that has been used in the preparation of the GABAB receptor agonist baclofen.

Organocatalytic Addition of Dithiane Derivatives to Nitrostyrene (B7858105)
Dithiane DerivativeReaction TimeYield (%)Enantiomeric Excess (%)
This compound-No Reaction-
S-Phenyl 2-carboxy-1,3-dithiane72hLow89
S-2-Pyridyl 2-carboxy-1,3-dithiane--Low
S-Trifluoroethyl 2-carboxy-1,3-dithiane24h7187

This compound is frequently employed as an equivalent for an α-keto acid or a bulky acetate (B1210297) derivative. sigmaaldrich.com A primary application is in the preparation of α-keto esters. sigmaaldrich.comfishersci.com The process involves the generation of a carbanion from the dithiane, which can then react with suitable electrophiles. fishersci.com This method provides a reliable route to α-keto esters, which are important intermediates in organic synthesis, finding use in the preparation of various heterocyclic compounds relevant to the pharmaceutical and agrochemical industries.

Role in the Synthesis of Advanced Organic Materials

Beyond pharmaceuticals, this compound is also utilized in material science. chemimpex.com It contributes to the production of specialty polymers and other advanced materials, where its incorporation can impart unique properties and improve product performance. chemimpex.com While specific examples for this compound are proprietary, related dithiane compounds have been used to functionalize high-performance polymers like poly(arylene ether ketone) (PEEK). This modification can alter the material's properties, for example, by creating poly(ether ketal)s that are more easily processed. This demonstrates the potential of dithiane chemistry in the development of new materials.

Computational and Mechanistic Investigations

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies have been instrumental in elucidating the complex reaction mechanisms involving ethyl 1,3-dithiane-2-carboxylate and its derivatives. A cornerstone of its utility is its role in "umpolung" or polarity reversal chemistry. The hydrogen at the C2 position of the dithiane ring is acidic (pKa ≈ 31) and can be abstracted by a strong base, such as n-butyllithium, to generate a stable carbanion. youtube.com This nucleophilic center can then react with a variety of electrophiles. youtube.com This carbanion is a key intermediate for the preparation of α-keto esters. fishersci.casigmaaldrich.com

More advanced mechanistic pathways have also been explored computationally:

Photoredox Radical Reactions: The corresponding dithiane-2-carboxylic acid, produced via simple hydrolysis of the ethyl ester, can generate a 1,3-dithiane (B146892) radical through a photoredox-catalyzed process. rsc.org This radical species is capable of undergoing conjugate addition to a wide range of Michael acceptors. rsc.org

Photochemical Deprotection: The mechanism for the photoremoval of the dithiane group has been investigated using theoretical calculations, including Density Functional Theory (DFT). researchgate.net These studies support a mechanism involving an initial fast electron transfer from the dithiane to a triplet sensitizer. researchgate.net This forms a dithiane radical cation, which undergoes a favorable unimolecular C-S bond cleavage to create a distonic radical cation, a key step in the pathway back to the parent carbonyl compound. researchgate.net

Reactions with Organoboranes: The reactions of lithiated 1,3-dithiane oxides with trialkylboranes have been studied to understand rearrangement processes. cardiff.ac.uk These reactions can involve the 1,2-migration of an alkyl group from the boron atom to the C2 carbon of the dithiane ring. cardiff.ac.uk However, theoretical and experimental work shows that competing side reactions, such as thiophilic addition where the lithiating agent attacks a sulfur atom directly, can occur and may predominate over the desired C2-lithiation. cardiff.ac.uk

Prediction of Reactivity and Selectivity

Computational models are crucial for predicting the reactivity and stereochemical outcomes of reactions involving this compound.

A significant area of study is the asymmetric oxidation of the two sulfur atoms. By employing specific chiral titanium-based catalysts, such as those used in the Kagan and Modena protocols, high levels of selectivity can be achieved. nih.gov The oxidation of ester derivatives of 1,3-dithiane-2-carboxylates can yield monoxides with high enantiomeric excess (80-95% ee) and, notably, trans bis-sulfoxides with excellent enantioselectivity (>97% ee). nih.gov The choice of oxidant conditions is critical; for instance, the Modena protocol has been shown to be highly effective for producing the trans bis-sulfoxide of this compound in good yield and high enantioselectivity. nih.gov

Oxidation Protocol Substrate Type Product Enantiomeric Excess (ee)
Kagan ProtocolEster derivatives of 1,3-dithiane-2-carboxylatesMonoxides80-95%
Kagan ProtocolEster derivatives of 1,3-dithiane-2-carboxylatestrans Bis-sulfoxides>97%
Modena ProtocolThis compoundtrans Bis-sulfoxideHigh

This table summarizes selectivity data from asymmetric oxidation studies. nih.gov

Selectivity can also be predicted and tuned in other reaction types. In photoredox catalysis, for instance, modifying the ligands on the iridium-based photocatalyst can alter its electrochemical properties. rsc.org This, in turn, allows for the selective formation of radicals from specific substrates, opening pathways to new, highly selective reactions. rsc.org The compound is also known to participate in syn-selective aldol (B89426) reactions, demonstrating its utility in controlling diastereoselectivity. fishersci.casigmaaldrich.com

Conformational Analysis of the Dithiane Ring in Substituted Systems

The 1,3-dithiane ring, analogous to cyclohexane (B81311), preferentially exists in a chair conformation to minimize torsional strain. acs.orgyoutube.com The orientation of substituents on this ring is a critical factor governing the molecule's reactivity and steric profile. Computational and NMR studies are the primary tools used to probe these conformational preferences. acs.org

Substituents can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky groups to avoid steric clashes with the axial hydrogens on carbons 3 and 5, an unfavorable interaction known as 1,3-diaxial strain. acs.orgyoutube.com The longer carbon-sulfur bonds compared to carbon-carbon bonds make the 1,3-dithiane ring somewhat more flexible than a cyclohexane ring.

Conformation Feature Description Relevance to Substituted Dithianes
Chair Conformation The lowest energy conformation for the 1,3-dithiane ring. acs.orgMinimizes angle and torsional strain.
Axial Position Substituent points perpendicular to the plane of the ring.Generally less stable for bulky groups due to steric hindrance. youtube.com
Equatorial Position Substituent points towards the periphery of the ring.Generally more stable for bulky groups like ethyl carboxylate. youtube.com
1,3-Diaxial Strain Steric repulsion between an axial substituent and axial hydrogens on the same face of the ring. youtube.comA major factor determining conformational preference.
Ring Flip The interconversion between two chair conformations.Allows axial and equatorial positions to interchange.

This table outlines key concepts in the conformational analysis of the 1,3-dithiane ring.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. These investigations are essential for optimizing reaction conditions and understanding mechanistic details.

In the study of reactions between lithiated 1,3-dithiane oxides and trialkylboranes, the observed outcomes provide insight into the kinetic and thermodynamic landscape of the reaction. cardiff.ac.uk The formation of a product resulting from a single alkyl migration, without a subsequent second migration to displace a sulfenate group, suggests that the activation barrier for the second step is prohibitively high under the studied conditions. cardiff.ac.uk

Kinetic studies on the decarboxylation of related heterocyclic carboxylic acids have been performed to determine rate constants and activation parameters under various conditions (e.g., changing pH). semanticscholar.org Such studies allow for the postulation of a detailed reaction mechanism, including the nature of the rate-determining step. semanticscholar.org While specific kinetic data for transformations of this compound were not found in the search results, these studies on analogous systems illustrate the methods and types of data acquired.

Parameter Information Gained Example Application
Rate Constant (k) The speed of a reaction.Comparing the rates of competing reaction pathways.
Activation Energy (Ea) The minimum energy required for a reaction to occur.Identifying the rate-determining step of a multi-step mechanism.
Enthalpy (ΔH) The heat change of a reaction.Determining if a reaction is exothermic or endothermic.
Entropy (ΔS) The change in disorder of a system.Assessing the favorability of reactions involving changes in the number of molecules.
Gibbs Free Energy (ΔG) The overall thermodynamic favorability of a reaction.Predicting the position of equilibrium.

This table describes common parameters measured in kinetic and thermodynamic studies.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Elucidating Reaction Products

Spectroscopic methods provide a non-destructive window into the molecular world, offering detailed structural and electronic information. For derivatives of Ethyl 1,3-dithiane-2-carboxylate, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the identity and stereochemistry of reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for confirming the formation of new bonds and determining the relative arrangement of atoms in space (stereochemistry).

In mechanistic studies involving this compound, ¹H and ¹³C NMR are routinely used to analyze the products. For instance, in organocatalytic conjugate additions of dithiane derivatives to nitroalkenes, NMR is essential for confirming the structure of the resulting γ-nitro-β-aryl-α-keto esters. rsc.org The chemical shifts and coupling constants of the protons and carbons in the product provide unequivocal evidence of the newly formed carbon-carbon bond and the integrity of the dithiane and ester functionalities. rsc.org

Furthermore, advanced NMR techniques can be applied depending on the specific reaction. In studies involving fluorinated substrates, ¹⁹F NMR is also employed to characterize the products. rsc.org One of the most critical applications of NMR is in determining the stereochemical outcome of a reaction. For example, in the asymmetric oxidation of this compound, NMR is crucial for identifying the product as the trans bis-sulfoxide, providing insight into the mechanism and the effectiveness of the chiral catalyst. fishersci.ca This level of structural detail is often impossible to obtain with other methods and is fundamental to understanding and optimizing stereoselective reactions. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Data recorded on a 400 MHz spectrometer in CDCl₃.

AssignmentChemical Shift (ppm)
-O-CH₂ -CH₃4.23
-S-CH-S-3.40
-S-CH₂ -CH₂-CH₂ -S- (axial)2.60
-S-CH₂-CH₂ -CH₂-S-2.13
-S-CH₂ -CH₂-CH₂ -S- (equatorial)2.04
-O-CH₂-CH₃ 1.31

Source: ChemicalBook chemicalbook.com

Mass Spectrometry for Product Identification and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary tool for determining the molecular weight of a compound, which serves as a first-pass confirmation of a reaction's success. The molecular weight of this compound is 192.30 g/mol , corresponding to its molecular formula, C₇H₁₂O₂S₂. sigmaaldrich.com

In research, high-resolution mass spectrometry (HRMS) is often used to determine the exact mass of a reaction product, which in turn allows for the calculation of its elemental composition, providing strong evidence for its identity. Following a reaction, MS analysis of the product mixture can quickly confirm the presence of the desired compound by identifying its characteristic molecular ion peak. For this compound, the molecular ion [M]⁺ peak would appear at an m/z of approximately 192. chemicalbook.com

Furthermore, mass spectrometry can provide structural information through the analysis of fragmentation patterns. In more advanced applications, such as identifying compounds in complex biological or environmental samples, MS is used to calculate the collision cross-section (CCS). The CCS is a measure of the ion's shape in the gas phase and provides an additional layer of identification. Predicted CCS values for various adducts of this compound are used to enhance the confidence of its identification in complex analyses.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts CCS values are calculated and used for confident identification in mass spectrometry-based analyses.

Adduct IonFormulaMass-to-Charge (m/z)Predicted CCS (Ų)
[M+H]⁺C₇H₁₃O₂S₂⁺193.03516138.5
[M+Na]⁺C₇H₁₂NaO₂S₂⁺215.01710143.6
[M-H]⁻C₇H₁₁O₂S₂⁻191.02060141.0
[M+NH₄]⁺C₇H₁₆NO₂S₂⁺210.06170158.2

Data sourced from PubChem [No Source Available]

Chromatographic Methods for Purification and Analysis of Complex Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential in synthetic chemistry for both the purification of products from unreacted starting materials and byproducts, and for the analytical assessment of purity and composition.

Commercially available this compound is often assessed for purity using Gas Chromatography (GC), with technical grades typically having a purity of ≥90%. sigmaaldrich.comsigmaaldrich.com In a research setting, after a reaction is performed, the crude product is rarely pure enough for subsequent steps or final characterization. Flash column chromatography, a common preparative technique, is frequently used to isolate and purify the products of reactions involving dithiane derivatives. rsc.org

For analytical purposes, and particularly in the context of stereoselective synthesis, High-Performance Liquid Chromatography (HPLC) is indispensable. nih.gov Research focused on the enantioselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes relies heavily on HPLC to determine the success of the reaction. rsc.org Specifically, chiral HPLC, which uses a chiral stationary phase, is employed to separate the enantiomers of the product. This allows for the precise determination of the enantiomeric excess (ee), a critical measure of the stereoselectivity of a chiral synthesis. rsc.orgnih.gov For instance, in the organocatalytic addition of a dithiane thioester to nitrostyrene (B7858105), HPLC analysis is used to quantify the yield and the enantiomeric excess of the resulting Michael adduct. rsc.org

Table 3: Analysis of Organocatalytic Addition of Dithiane Thioesters to Nitrostyrene Data demonstrates the use of chromatography to assess reaction outcomes.

Dithiane ReactantTime (h)Yield (%)*Enantiomeric Excess (%)**
S-Phenyl thioester241689
S-Phenyl thioester722587
S-Trifluoroethyl thioester247187

*Yields determined after chromatographic purification. **Enantiomeric excess determined by HPLC on a chiral stationary phase. Source: Massolo, E., et al., RSC Publishing rsc.org

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Dithiane Functionalization

The development of new catalytic systems is paramount for enhancing the efficiency and selectivity of reactions involving dithianes. Research is focused on creating catalysts that can operate under milder conditions, offer greater functional group tolerance, and enable novel transformations of the dithiane ring.

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of dithiane chemistry, this translates to the development of catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. mdpi.comyoutube.com

Key green chemistry strategies for dithiane synthesis and functionalization include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) and tungstophosphoric acid, facilitates easy separation and recycling of the catalyst, reducing waste and cost. organic-chemistry.org These catalysts have been effectively used for the formation of 1,3-dithianes under solvent-free conditions. organic-chemistry.org

Water-Tolerant Catalysis: The development of water-stable catalysts, like Brønsted acidic ionic liquids, allows for thioacetalization reactions to be performed in aqueous media, a significant improvement over traditional methods that require anhydrous conditions. organic-chemistry.org

Electrochemical Methods: Electrochemical synthesis represents a green alternative for the preparation of functionalized orthoesters from dithiane derivatives under mild conditions, avoiding the need for harsh chemical oxidants. organic-chemistry.org

Iron Catalysis: The use of earth-abundant and non-toxic iron catalysts for dithioacetalization offers a more sustainable alternative to precious metal catalysts. organic-chemistry.org Iron-catalyzed cascade reactions for the synthesis of complex molecules like pyrroles from nitroarenes highlight the potential for developing more environmentally friendly synthetic routes. nih.gov

Interactive Table: Examples of Green Catalytic Systems for Dithiane Synthesis

Catalyst SystemReaction TypeKey Advantages
Perchloric acid on silica gel (HClO₄-SiO₂)ThioacetalizationReusable, solvent-free conditions, high efficiency. organic-chemistry.org
Tungstophosphoric acid (H₃PW₁₂O₄₀)ThioacetalizationHighly selective, excellent yields, solvent-free. organic-chemistry.org
Brønsted acidic ionic liquidThioacetalizationWater-stable, mild conditions, good yields. organic-chemistry.org
Iron catalystDithioacetalizationEarth-abundant metal, mild conditions, good to excellent yields. organic-chemistry.org
Electrochemical synthesisOrthoester formationMild and green conditions. organic-chemistry.org

Expanding the Scope of Radical Reactions Involving Dithiane-2-carboxylates

Radical reactions offer a powerful tool for carbon-carbon bond formation. Recent research has focused on expanding the repertoire of radical reactions involving dithiane-2-carboxylates, enabling the synthesis of complex molecules that are difficult to access through traditional ionic pathways.

A significant advancement is the use of photoredox catalysis to generate 1,3-dithiane (B146892) radicals from dithiane-2-carboxylic acid, which can be easily obtained from the hydrolysis of ethyl 1,3-dithiane-2-carboxylate. nih.govnih.gov This method has been successfully applied to the conjugate addition of the dithiane radical to a variety of Michael acceptors. nih.govnih.gov

Key features of these emerging radical reactions include:

Mild Reaction Conditions: Photoredox catalysis operates at room temperature and with visible light irradiation, offering a gentle alternative to harsh radical initiation methods. nih.gov

Broad Substrate Scope: The photocatalytic addition of the dithiane radical has been shown to be effective with a wide range of Michael acceptors, including unsaturated ketones, esters, amides, and malonates. nih.govnih.gov

Formal Methyl Radical Addition: After the addition reaction, the dithiane group can be removed using Raney nickel, resulting in the formal addition of a methyl group, a synthetically valuable transformation. nih.gov

Interactive Table: Photocatalytic Radical Addition of Dithiane-2-carboxylate

CatalystReactantMichael AcceptorKey Outcome
[Ir(ptrz)₂(tBu-bpy)]⁺Dithiane-2-carboxylic acidUnsaturated ketones, esters, amides, malonatesHigh yields of conjugate addition products. nih.govnih.gov

Further research is exploring diastereoselective radical cyclization reactions to construct complex polycyclic structures, which are common motifs in natural products. researchgate.net The development of new radical-based methodologies will continue to expand the synthetic utility of dithiane-2-carboxylates.

Integration with Flow Chemistry and Automated Synthesis

The integration of dithiane chemistry with flow chemistry and automated synthesis platforms is a promising area for future development. sigmaaldrich.comwikipedia.orgchemspeed.comnih.gov Continuous flow processes offer several advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and easier scalability. sigmaaldrich.comwikipedia.org

While specific examples of this compound in flow systems are still emerging, the principles of automated synthesis are being applied to a wide range of chemical transformations, including the synthesis of complex heterocyclic compounds. sigmaaldrich.comchemspeed.com Automated platforms can rapidly screen reaction conditions, optimize yields, and facilitate the discovery of new reactions and synthetic routes. chemspeed.comyoutube.com

The potential applications of flow chemistry and automation in dithiane chemistry include:

High-throughput screening of catalysts and reaction conditions for dithiane functionalization.

On-demand synthesis of dithiane-based building blocks and intermediates.

Multi-step synthesis of complex molecules incorporating the dithiane moiety in a continuous and automated fashion.

The development of robust and reconfigurable flow systems will be crucial for realizing the full potential of this technology in dithiane chemistry. wikipedia.org

Exploration of New Biological Activities for Derivatives

Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The dithiane moiety can be found in a variety of biologically active natural products and synthetic compounds. fishersci.com

Future research will likely focus on the systematic exploration of the biological activities of novel dithiane-containing compounds. This includes the design and synthesis of libraries of dithiane derivatives and their screening for a range of biological targets.

Examples of biologically active compounds containing sulfur heterocycles that inspire this research include:

Dithiocarbamate-containing piperazine (B1678402) derivatives , which have shown promising antibacterial and antifungal activity. nih.gov

1,5-Naphthyridin-2(1H)-one derivatives , which have been identified as potent and selective inhibitors of PARP-1, a key enzyme in DNA repair and a target for cancer therapy. nih.gov

The unique stereochemical and electronic properties of the dithiane ring can be exploited to design molecules with specific biological functions. The investigation of dithiane derivatives as potential anticancer, antimicrobial, and antiviral agents is an active area of research.

Computational Design of New Dithiane-Based Reagents

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern organic synthesis. nih.govnih.govconicet.gov.ar DFT calculations can be used to understand reaction mechanisms, predict the reactivity of molecules, and design new reagents with tailored properties. nih.govnih.govyoutube.comresearchgate.net

In the context of dithiane chemistry, computational studies can provide valuable insights into:

Reaction Mechanisms: DFT calculations have been used to elucidate the mechanism of the photodeprotection of 1,3-dithianes, supporting the role of a superoxide (B77818) radical anion in the reaction. nih.govconicet.gov.ar

Reactivity and Selectivity: Computational analysis can help to understand the factors that control the stereoselectivity of reactions involving dithianes, such as diastereoselective radical reductions. nih.gov

Design of New Reagents: By modeling the electronic structure and properties of different dithiane derivatives, it is possible to design new reagents with enhanced reactivity or selectivity for specific applications.

The synergy between experimental and computational chemistry will be crucial for the future development of dithiane-based synthetic methodologies. As computational models become more accurate and powerful, they will play an increasingly important role in the rational design of new dithiane reagents and catalysts.

Q & A

Q. Q: What are the standard synthetic routes for Ethyl 1,3-dithiane-2-carboxylate, and how are intermediates stabilized?

A: The compound is typically synthesized via transketalization between ethyl diethoxyacetate and 1,3-propanedithiol using BF₃·Et₂O as a Lewis acid catalyst . The stabilized carbanion intermediate is generated by treating the product with NaH, enabling subsequent electrophilic trapping (e.g., alkylation with bromocycloalkanes) to form substituted dithianes. Key intermediates are stabilized by the dithiane ring’s electron-withdrawing carboxylate group, which enhances nucleophilic reactivity .

Q. Q: How does the dithiane ring influence functional group compatibility in bio-oxidation reactions?

A: The dithiane moiety acts as a protecting group for carbonyl functionalities, enabling selective oxidation. For example, engineered yeast and E. coli systems can oxidize substituted dithianes while preserving ester groups. The dithiane’s sulfur atoms stabilize reactive intermediates, allowing compatibility with aldehydes, ketones, and esters during bio-oxidation .

Advanced Applications in Natural Product Synthesis

Q. Q: How is this compound applied in synthesizing complex natural products like manzamine A?

A: The compound serves as a key building block in constructing the tricyclic core of manzamine A. After alkylation, the ester is reduced to an alcohol, converted to an iodide, and displaced by a dithiane-stabilized carbanion. Subsequent steps (e.g., transacetalization and oxidation) yield advanced intermediates like aldehyde 31, critical for macrocycle formation .

Safety and Hazard Assessment

Q. Q: What safety precautions are recommended given limited toxicity data for this compound?

A: The compound is classified as 3.1C (toxic if ingested) under hazardous substance regulations . Despite incomplete ecotoxicity data (e.g., persistence, bioaccumulation), it is advised to:

  • Use fume hoods and personal protective equipment (PPE).
  • Avoid environmental release due to potential uncharacterized hazards .
  • Prioritize small-scale reactions with rigorous waste disposal protocols.

Q. Q: How can researchers mitigate risks when toxicity profiles are incomplete?

A: Adopt a precautionary principle:

  • Assume acute toxicity based on structural analogs (e.g., dithiolanes).
  • Use in silico tools (e.g., QSAR models) to predict ecotoxicological endpoints.
  • Conduct pilot-scale biodegradation assays to assess environmental persistence .

Methodological Challenges in Oxidative Deprotection

Q. Q: What are the pitfalls in oxidative deprotection of dithiane-protected intermediates?

A: Over-oxidation is a common issue. For example, N-bromosuccinimide (NBS) must be carefully titrated to avoid side reactions with ester groups. Enzymatic hydrolysis (e.g., Novozym 435 lipase) offers higher selectivity for ester cleavage post-deprotection .

Role in Chemoenzymatic Synthesis of Chiral 2-Oxoacids

Q. Q: How does alkylation of this compound enable asymmetric synthesis?

A: Alkylation with bromocycloalkanes introduces chiral centers, while the dithiane ring directs stereoselective aldol reactions. Post-deprotection yields enantiomerically enriched 2-oxoacids, which are precursors to bioactive molecules (e.g., hydroxycarboxylic acids) .

Stability and Storage Recommendations

Q. Q: What storage conditions prevent degradation of this compound?

A: Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light, moisture, or oxidizers, as the dithiane ring may undergo hydrolysis or oxidation .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Ethyl 1,3-dithiane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,3-dithiane-2-carboxylate

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